![molecular formula C7H4I2O2 B13712045 4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
4,6-Diiodobenzo[d][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diiodobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H4I2O2 and a molecular weight of 373.91 g/mol It is a derivative of benzo[d][1,3]dioxole, where two iodine atoms are substituted at the 4 and 6 positions of the benzene ring
Métodos De Preparación
The synthesis of 4,6-Diiodobenzo[d][1,3]dioxole typically involves the iodination of benzo[d][1,3]dioxole derivatives. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in a solvent like acetic acid or chloroform at elevated temperatures to ensure complete iodination.
Análisis De Reacciones Químicas
4,6-Diiodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.
Aplicaciones Científicas De Investigación
4,6-Diiodobenzo[d][1,3]dioxole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,6-Diiodobenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodinated structure allows it to act as a radiopaque agent in medical imaging by absorbing X-rays . In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the iodine atoms, which can stabilize transition states and intermediates .
Comparación Con Compuestos Similares
4,6-Diiodobenzo[d][1,3]dioxole can be compared with other iodinated benzo[d][1,3]dioxole derivatives, such as:
4,5-Diiodobenzo[d][1,3]dioxole: Similar in structure but with iodine atoms at the 4 and 5 positions.
4,7-Diiodobenzo[d][1,3]dioxole: Another isomer with iodine atoms at the 4 and 7 positions.
5,6-Diiodobenzo[d][1,3]dioxole: Iodine atoms are at the 5 and 6 positions, leading to different electronic properties and reactivity.
Propiedades
Fórmula molecular |
C7H4I2O2 |
|---|---|
Peso molecular |
373.91 g/mol |
Nombre IUPAC |
4,6-diiodo-1,3-benzodioxole |
InChI |
InChI=1S/C7H4I2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 |
Clave InChI |
YWFPUVQOYLBTHY-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=CC(=C2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
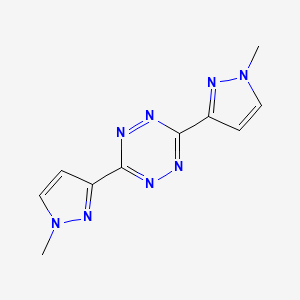
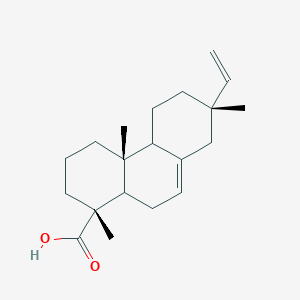
![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
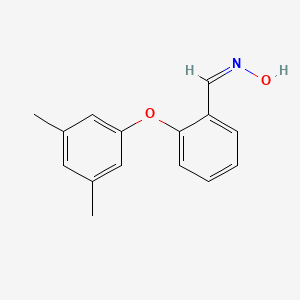
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
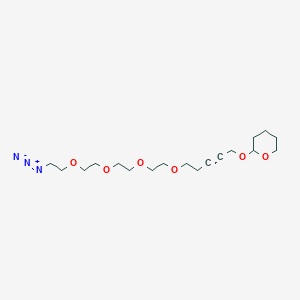
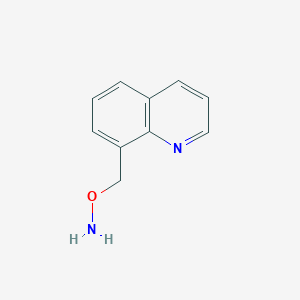
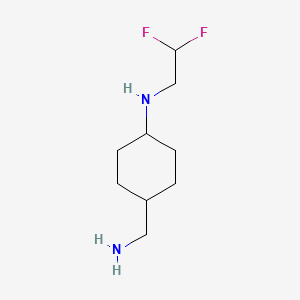
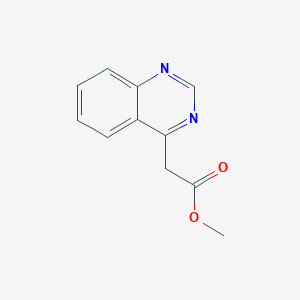
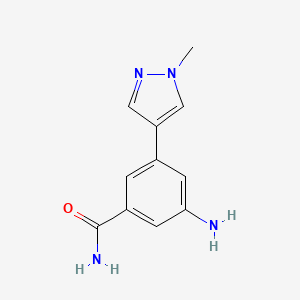
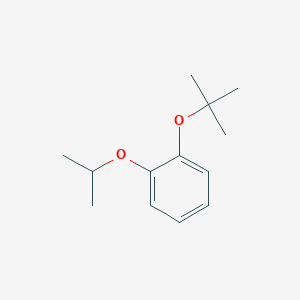
![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
